molecular formula C16H14ClN5O2 B2610297 5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide CAS No. 1421444-18-9

5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Cat. No.: B2610297
CAS No.: 1421444-18-9
M. Wt: 343.77
InChI Key: JIUIGGKQWYCVHD-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methoxy group, along with an imidazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is unique due to its combination of a benzamide core with both imidazole and pyrimidine rings. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-10-18-5-6-22(10)16-19-8-12(9-20-16)21-15(23)13-7-11(17)3-4-14(13)24-2/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUIGGKQWYCVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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